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Compound of Interest

Compound Name: Methyl (E)-3-chloro-2-butenoate

Cat. No.: B14722553

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystallographic data for several derivatives of

2-butenoate, offering insights into their molecular geometry and intermolecular interactions.

While crystallographic data for derivatives of methyl (E)-3-chloro-2-butenoate is not readily

available in the public domain, this guide will focus on structurally related compounds for which

single-crystal X-ray diffraction data has been published. Understanding the three-dimensional

structure of these molecules is paramount for rational drug design and the development of

novel materials.

Introduction to 2-Butenoates and their Significance
The 2-butenoate scaffold is a key structural motif in a wide range of biologically active

molecules and synthetic intermediates. The reactivity of the α,β-unsaturated ester functionality

allows for a variety of chemical transformations, making it a versatile building block in organic

synthesis. The substitution pattern on the butenoate backbone significantly influences its

chemical properties and biological activity. Therefore, a detailed understanding of the steric and
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electronic effects of different substituents, as revealed by crystallographic analysis, is of great

interest to the scientific community.

This guide will compare the crystallographic data of three distinct butenoate derivatives:

(E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate

methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate

methyl 3-aminobut-2-enoate

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected butenoate

derivatives, providing a basis for a comparative analysis of their solid-state structures.
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Parameter
(E)-ethyl 3-(2-(2,4-
dinitrophenyl)hydr
azono)butanoate[1]

methyl (Z)-3-((4-
fluorophenyl)
amino) but-2-
enoate[2]

methyl 3-aminobut-
2-enoate[3]

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/c P2₁/c

a (Å) 4.5147(6) 6.5919(3)
Not explicitly stated in

abstract

b (Å) 14.817(2) 15.9809(8)
Not explicitly stated in

abstract

c (Å) 22.461(3) 10.1859(4)
Not explicitly stated in

abstract

α (˚) 90 90 90

β (˚) 95.061(5) 105.3300(16)
Not explicitly stated in

abstract

γ (˚) 90 90 90

Volume (Å³)
Not explicitly stated in

abstract
1034.85

Not explicitly stated in

abstract

Z
Not explicitly stated in

abstract
4

Not explicitly stated in

abstract

Analysis of Crystallographic Data:

All three compounds crystallize in the monoclinic crystal system with the space group P2₁/c,

which is a common space group for organic molecules. The unit cell parameters vary

significantly, reflecting the different sizes and shapes of the molecules. For instance, the

presence of the bulky 2,4-dinitrophenyl group in (E)-ethyl 3-(2-(2,4-

dinitrophenyl)hydrazono)butanoate leads to a larger unit cell volume compared to the other

derivatives.
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A key feature in the crystal structure of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate is

the planarity of the nitrogen and fluorine atoms with the aromatic ring, while the aminopent-3-

en-2-one chain forms a separate plane, with a dihedral angle of 45.97° between the two

planes.[2] In contrast, methyl 3-aminobut-2-enoate is reported to be almost planar, with an

intramolecular N—H⋯O hydrogen bond forming an S(6) ring.[3] This intramolecular hydrogen

bonding plays a crucial role in stabilizing the planar conformation. In the crystal packing of

methyl 3-aminobut-2-enoate, intermolecular N—H⋯O interactions link the molecules into

chains.[3]

The intermolecular interactions in (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate have

been analyzed using Hirshfeld surface analysis, which provides insights into the forces

stabilizing the crystal structure.[1]

Experimental Protocols
Synthesis and Crystallization
The synthesis of these derivatives typically involves condensation reactions. Below are the

generalized synthetic procedures as described in the literature.

Synthesis of (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate:

This compound was synthesized by the reflux of (2,4-dinitrophenyl)hydrazine with ethyl 3-

oxobutanoate in ethanol in the presence of acetic acid for 4 hours. The completion of the

reaction was monitored by Thin Layer Chromatography (TLC). The product was obtained by

pouring the reaction mixture onto crushed ice.[1] Single crystals suitable for X-ray diffraction

were grown from ethanol.[1]

Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate:

The synthesis of this derivative was achieved through the condensation reaction of 4-

fluoroaniline and ethyl acetoacetate, catalyzed by cobalt (II) chloride (CoCl₂) at room

temperature under solvent-free conditions.[2]

Synthesis of methyl 3-aminobut-2-enoate:
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While the specific synthesis is not detailed in the provided abstract, this compound is typically

synthesized through the reaction of methyl acetoacetate with ammonia or an ammonium salt.

Single-Crystal X-ray Diffraction
The determination of the crystal structure for these compounds involves the following general

workflow:

Synthesis & Crystallization X-ray Diffraction Structure Solution & Refinement Database Deposition

Chemical Synthesis Purification Single Crystal Growth Crystal Mounting Data Collection
(Diffractometer)

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(e.g., Least-Squares)

Structure Validation
(e.g., CIF check) Deposition in CSD/CCDC

Click to download full resolution via product page

Experimental workflow for crystallographic analysis.

For methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, data were collected on a Bruker D8

Venture PHOTON III-14 diffractometer using MoKα radiation (λ=0.71073 Å).[2]

Computational Analysis
In addition to experimental X-ray diffraction, computational methods such as Density Functional

Theory (DFT) and Hirshfeld surface analysis are increasingly used to complement and

rationalize the experimental findings.

For (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate, Hirshfeld surface analysis and

energy framework calculations were used to determine intermolecular interactions and

interaction energies.[1] The structure of the compound was also optimized using DFT

calculations to determine the HOMO-LUMO energy gap.[1]

Similarly, for methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, theoretical calculations using

DFT at the B3LYP/6–311+G(2d,3p) level were performed to analyze its structural properties.[2]

Global reactivity descriptors and intermolecular interactions were also investigated using

Hirshfeld Surface Analysis (HSA).[2]
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Density Functional Theory (DFT)

Hirshfeld Surface Analysis (HSA)

Geometry Optimization Frontier Molecular Orbital
(HOMO-LUMO) Analysis Global Reactivity Descriptors

Generation of Hirshfeld Surface 2D Fingerprint Plots Analysis of Intermolecular
Interactions

Experimental Crystal Structure

as starting point

as input

Click to download full resolution via product page

Computational chemistry workflow for structural analysis.

Conclusion
This comparative guide highlights the crystallographic features of three butenoate derivatives.

The available data demonstrates how different substituents on the butenoate core influence the

molecular conformation and crystal packing. The combination of single-crystal X-ray diffraction

with computational methods provides a powerful approach to understanding the structure-

property relationships in this important class of compounds. Further research to obtain

crystallographic data for a wider range of derivatives, including those of methyl (E)-3-chloro-2-
butenoate, would be highly valuable for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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